molecular formula C8H14O2 B14570081 1,3-Benzodioxole, hexahydro-2-methyl- CAS No. 61335-43-1

1,3-Benzodioxole, hexahydro-2-methyl-

Cat. No.: B14570081
CAS No.: 61335-43-1
M. Wt: 142.20 g/mol
InChI Key: FSTBEOFRCQYUKL-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, hexahydro-2-methyl- is an organic compound that belongs to the class of benzodioxoles. It is a heterocyclic compound containing a benzene ring fused with a dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, hexahydro-2-methyl- can be synthesized through the condensation of catechol with disubstituted halomethanes. This reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the dioxole ring by methylenedioxy bridge formation. The reaction conditions, including temperature and pH, must be carefully controlled to ensure a high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodioxole, hexahydro-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, hexahydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. The reaction is usually conducted under high pressure and temperature.

    Substitution: Common reagents include halogens, such as chlorine or bromine, and the reaction is often carried out under mild conditions with the use of a catalyst.

Major Products Formed

    Oxidation: The major products formed are oxidized derivatives of 1,3-Benzodioxole, hexahydro-2-methyl-.

    Reduction: The major products formed are reduced derivatives of the compound.

    Substitution: The major products formed are substituted derivatives, where one or more functional groups have been replaced.

Scientific Research Applications

1,3-Benzodioxole, hexahydro-2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, hexahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The methylenedioxy functional group plays a key role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1,3-Benzodioxole, hexahydro-2-methyl- can be compared with other similar compounds, such as:

  • 1,4-Benzodioxine
  • Methylenedioxybenzene
  • Safrole
  • Piperonal

Uniqueness

The uniqueness

Properties

CAS No.

61335-43-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole

InChI

InChI=1S/C8H14O2/c1-6-9-7-4-2-3-5-8(7)10-6/h6-8H,2-5H2,1H3

InChI Key

FSTBEOFRCQYUKL-UHFFFAOYSA-N

Canonical SMILES

CC1OC2CCCCC2O1

Origin of Product

United States

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